molecular formula C9H12BNO3 B1587101 3-(N-Ethylaminocarbonyl)phenylboronic acid CAS No. 850567-21-4

3-(N-Ethylaminocarbonyl)phenylboronic acid

Cat. No.: B1587101
CAS No.: 850567-21-4
M. Wt: 193.01 g/mol
InChI Key: WMMRKCBSJZVRRG-UHFFFAOYSA-N
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Description

3-(N-Ethylaminocarbonyl)phenylboronic acid is an organic compound with the molecular formula C9H12BNO3 It is a derivative of phenylboronic acid, where the phenyl ring is substituted with an N-ethylaminocarbonyl group

Mechanism of Action

The action environment of a compound can refer to the conditions under which it is most effective, its stability under various conditions, and how environmental factors might influence its action. For “3-(N-Ethylaminocarbonyl)phenylboronic acid”, it is recommended to be stored in an inert atmosphere at room temperature .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(N-Ethylaminocarbonyl)phenylboronic acid typically involves the reaction of phenylboronic acid with ethyl isocyanate under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like toluene or dichloromethane. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and ensuring the purity of the final product through techniques like recrystallization and chromatography .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(N-Ethylaminocarbonyl)phenylboronic acid is unique due to its specific substitution pattern, which imparts distinct reactivity and binding properties. This makes it particularly useful in applications requiring selective recognition of diols and in cross-coupling reactions .

Properties

IUPAC Name

[3-(ethylcarbamoyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BNO3/c1-2-11-9(12)7-4-3-5-8(6-7)10(13)14/h3-6,13-14H,2H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMMRKCBSJZVRRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)C(=O)NCC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80394111
Record name 3-(N-Ethylaminocarbonyl)phenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80394111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

850567-21-4
Record name 3-(N-Ethylaminocarbonyl)phenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80394111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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